Esculetin

Description

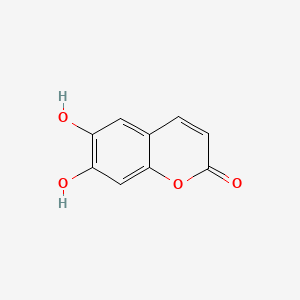

Esculetin (6,7-dihydroxycoumarin) is a naturally occurring coumarin derivative found in plants such as Cortex Fraxini (ash bark) and Artemisia scoparia. It is a bioactive compound with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and pro-apoptotic effects . Structurally, this compound features a benzopyrone backbone with hydroxyl groups at positions 6 and 7, which are critical for its redox-modulating properties . Additionally, this compound modulates adipogenesis and apoptosis in 3T3-L1 adipocytes, suggesting applications in metabolic disorders .

Propriétés

IUPAC Name |

6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEDWLMCKZNDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075383, DTXSID801293090 | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-01-1, 91753-33-2 | |

| Record name | Esculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'esculetin peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation du triacétate d'hydroxyhydroquinone avec l'acide malonique dans de l'acide sulfurique concentré . Une autre méthode implique l'utilisation de l'irradiation micro-ondes pour synthétiser l'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction à partir de sources naturelles telles que Fraxinus rhynchophylla Hance. Le processus d'extraction comprend l'utilisation de solvants pour isoler l'this compound de la matière végétale, suivie d'étapes de purification pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions : L'esculetin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : L'this compound peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides.

Réduction : La réduction de l'this compound peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant l'this compound utilisent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en conditions basiques.

Principaux produits formés :

Oxydation : L'oxydation de l'this compound peut conduire à la formation de quinones.

Réduction : La réduction de l'this compound se traduit généralement par la formation de dérivés dihydroxy.

Substitution : Les réactions de substitution peuvent produire divers dérivés alkylés ou acylés de l'this compound.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisée comme précurseur pour la synthèse d'autres dérivés de la coumarine.

- Étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres .

Biologie :

- Enquête sur son rôle dans la modulation des voies biologiques liées à l'inflammation et au stress oxydatif.

- Étudiée pour ses effets neuroprotecteurs potentiels dans les modèles de maladies neurodégénératives .

Médecine :

- Explorée pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance des cellules cancéreuses.

- Étudiée pour ses effets antidiabétiques et sa capacité à réguler les niveaux de glucose sanguin .

Industrie :

- Utilisée dans la formulation de produits cosmétiques en raison de ses propriétés antioxydantes.

- Étudiée pour son utilisation potentielle dans le développement de médicaments ciblant diverses maladies .

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : L'this compound améliore l'expression de protéines antioxydantes endogènes telles que la superoxyde dismutase et la glutathion peroxydase.

Activité anti-inflammatoire : L'this compound inhibe la sécrétion de cytokines pro-inflammatoires et augmente les défenses contre les espèces réactives de l'oxygène, ce qui réduit l'inflammation.

Activité anticancéreuse : L'this compound inhibe l'activation des voies de signalisation inflammatoires et réduit la prolifération des cellules cancéreuses.

Applications De Recherche Scientifique

Antioxidant Properties

Esculetin exhibits potent antioxidant capabilities that are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals plays a significant role in preventing cellular damage and inflammation associated with chronic conditions such as arthritis, diabetes, and liver diseases . The compound’s hydroxyl groups facilitate interactions with free radicals and transient metals, enhancing its efficacy as an antioxidant .

Case Studies

A notable study demonstrated that this compound significantly inhibited the proliferation of various human colon cancer cell lines (HT-29, SW480) through mechanisms involving apoptosis induction and cell cycle arrest . Additionally, in vivo studies using male Fischer rats indicated that this compound treatment could prevent oxidative damage and carcinogenesis at specific dosages .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been documented in multiple studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. For instance:

- In models of acute lung injury, this compound treatment reduced neutrophil infiltration and inflammatory cytokine levels .

- The compound also demonstrated efficacy in reducing inflammation associated with diabetic complications by modulating oxidative stress pathways .

Metabolic Disorders

This compound exhibits beneficial effects on metabolic disorders such as diabetes:

- Studies indicate that this compound lowers blood glucose levels and improves insulin sensitivity in diabetic animal models by enhancing antioxidant enzyme activities .

- Its administration has been linked to reduced hepatic glucose production and improved renal function in diabetic mice .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals; chelates metals | Reduces oxidative stress; protects against cellular damage |

| Cancer Treatment | Inhibits β-catenin signaling; induces apoptosis | Suppresses growth of colon cancer cells; induces autophagy in leukemia |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation in lung injury models |

| Metabolic Disorders | Improves insulin sensitivity; lowers blood glucose | Alleviates diabetic complications; enhances antioxidant enzyme activities |

Mécanisme D'action

Esculetin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound enhances the expression of endogenous antioxidant proteins such as superoxide dismutase and glutathione peroxidase.

Anti-inflammatory Activity: this compound inhibits the secretion of pro-inflammatory cytokines and increases defenses against reactive oxygen species, leading to reduced inflammation.

Anticancer Activity: this compound inhibits the activation of inflammatory signaling pathways and reduces the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Coumarin Derivatives

Esculetin belongs to the coumarin family, which includes compounds with diverse hydroxylation and methylation patterns. Key comparisons with structurally analogous coumarins are outlined below:

Table 1: Structural and Functional Comparison of this compound and Related Coumarins

Key Differences in Bioactivity

Hydroxylation Patterns: this compound’s 6,7-dihydroxy configuration enhances its redox activity compared to monohydroxy coumarins like umbelliferone. This structural feature enables superior free radical scavenging in ARPE-19 retinal cells .

Adipogenic Inhibition : this compound suppresses adipogenesis in 3T3-L1 cells by downregulating PPARγ and C/EBPα, while scopoletin shows minimal effects on lipid metabolism .

Bioavailability and Metabolism

- This compound exhibits moderate bioavailability due to its hydrophilic hydroxyl groups, which facilitate rapid excretion but limit membrane permeability. Methylated derivatives (e.g., scoparone) show improved absorption but reduced bioactivity .

- In contrast, fraxetin’s 7,8-dihydroxy groups enhance binding to serum albumin, prolonging its half-life .

Mechanistic Contrasts with Non-Coumarin Antioxidants

This compound’s redox modulation differs from flavonoids (e.g., quercetin) and phenolic acids:

- Quercetin vs. This compound : In NB4 leukemia cells, this compound preferentially scavenges superoxide radicals, while quercetin targets hydroxyl radicals. This compound also shows stronger regulation of Bcl-2/Bax ratios, enhancing apoptosis .

- Vitamin E : Unlike this compound, vitamin E lacks specificity in Wnt pathway modulation, limiting its utility in differentiation therapy .

Activité Biologique

Esculetin, a natural compound derived from the hydrolysis of esculin, is a phenolic compound known for its diverse biological activities. This article reviews the recent findings on the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects, among others.

Chemical Structure and Properties

This compound (C_9H_6O_4) is a coumarin derivative characterized by a benzopyran-2-one structure. It exhibits various pharmacological properties due to its ability to modulate multiple signaling pathways.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its mechanism involves the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Table 1: Antioxidant Effects of this compound

| Study | Concentration | Observed Effect |

|---|---|---|

| Sen et al. (2020) | 10-20 µM | Reduced ROS production in HK-2 cells |

| Research Study A | 100-300 µg/ml | Increased SOD and GPx levels in Caco2 cells |

| Research Study B | 10 µM | Inhibited ROS accumulation in endothelial cells |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK signaling. It reduces the expression of pro-inflammatory cytokines and mediates its effects through the upregulation of heme oxygenase-1 (HO-1) .

Case Study: Inhibition of Inflammatory Responses

In a study focusing on obesity-related inflammation, this compound was shown to inhibit pro-inflammatory cytokine production in adipose tissue interactions, suggesting its potential therapeutic role in chronic inflammation associated with obesity .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties, effectively reducing liver damage caused by toxic substances. Its protective effects are attributed to its ability to modulate oxidative stress and inflammatory responses in liver cells .

Table 2: Hepatoprotective Studies on this compound

| Study | Model | Effect |

|---|---|---|

| Study C | HepG2 cells | Reduced oxidative damage induced by H2O2 |

| Study D | Animal model | Improved liver function markers post-toxicity |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of ischemia-reperfusion injury. It reduces apoptosis markers such as cleaved caspase-3 and promotes Bcl-2 expression while inhibiting Bax expression, highlighting its potential for stroke treatment .

Case Study: Neuroprotection in Ischemic Models

In a middle cerebral artery occlusion model, this compound demonstrated significant neuroprotective effects by reducing neuronal apoptosis and enhancing survival rates post-injury .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism: Activation of Nrf2 pathway leading to increased expression of antioxidant enzymes.

- Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK pathways.

- Hepatoprotective Mechanism: Modulation of oxidative stress responses.

- Neuroprotective Mechanism: Regulation of apoptosis-related proteins.

Q & A

Q. What are the standard analytical methods for characterizing Esculetin’s purity and stability in experimental settings?

To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to quantify this compound purity. Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions, followed by mass spectrometry (MS) to identify degradation products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation .

Q. How can researchers validate this compound’s bioavailability in preclinical models?

Use pharmacokinetic (PK) studies in rodent models with oral/intravenous administration. Plasma samples are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure maximum concentration (Cmax), area under the curve (AUC), and half-life (t½). Tissue distribution analysis via homogenization and extraction further clarifies bioavailability .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

Employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) assay. For cellular models, use hydrogen peroxide (H2O2)-induced oxidative stress in intestinal epithelial cells (e.g., IEC-6) with measurement of malondialdehyde (MDA) and glutathione (GSH) levels .

Advanced Research Questions

Q. How does this compound modulate the SIRT3/AMPK/mTOR signaling pathway to attenuate oxidative stress in intestinal ischemia-reperfusion (I/R) injury?

Experimental design: Induce I/R injury in rodent models via superior mesenteric artery occlusion (30 min ischemia, 60 min reperfusion). Administer this compound (10–50 mg/kg) pre- or post-ischemia. Assess SIRT3 expression via Western blot, AMPK/mTOR phosphorylation via ELISA, and autophagy markers (LC3-II, p62) via immunofluorescence. Use SIRT3-knockout models to confirm pathway specificity .

Q. What methodological considerations are critical when designing this compound nanocrystals using wet media milling and design of experiments (DOE)?

Optimize milling parameters (e.g., bead size, speed, duration) using DOE to minimize particle size (<200 nm) and maximize dissolution. Characterize nanocrystals via dynamic light scattering (DLS) for polydispersity index (PDI) and X-ray diffraction (XRD) for crystallinity. Stability studies should monitor aggregation under accelerated storage conditions .

Q. How can conflicting data on this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer models be resolved?

Contradiction analysis: Context-dependent factors (cell type, dosage, exposure time) must be systematically tested. For example, in colorectal cancer (HT-29 cells), this compound (50–100 µM) induces apoptosis via caspase-3 activation, while in normal intestinal cells, it suppresses apoptosis via Bcl-2 upregulation. Use RNA sequencing to identify differential gene expression profiles and validate with siRNA knockdowns .

Q. What strategies improve this compound’s solubility and permeability in pharmacokinetic studies?

Methodology: Utilize solid dispersion techniques with polymers (e.g., polyvinylpyrrolidone) or complexation with cyclodextrins. Assess solubility via shake-flask method and permeability via Caco-2 cell monolayers. Compare bioavailability enhancements using in situ intestinal perfusion models .

Q. How do researchers standardize this compound dosing in hyperuricemia models to ensure translational relevance?

Dosage rationale: Establish dose-response curves in potassium oxonate-induced hyperuricemic mice. Measure serum uric acid (SUA) levels and xanthine oxidase (XO) activity. Compare this compound (5–20 mg/kg) with allopurinol. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate human-equivalent doses .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on inflammatory cytokines?

Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., TNF-α, IL-6 levels). For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Include power analysis to justify sample sizes (n ≥ 6/group) and report effect sizes (Cohen’s d) .

Q. How can researchers address batch-to-batch variability in this compound sourced from different suppliers?

Quality control: Implement a certificate of analysis (CoA) for each batch, including HPLC purity (>98%), residual solvent screening, and heavy metal testing. Cross-validate bioactivity in a standardized assay (e.g., LPS-induced RAW 264.7 macrophage inflammation model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.